molecular formula C18H16N2O7 B11634181 Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate

Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate

Katalognummer: B11634181
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: SNGUEEWWFIOXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate is an organic compound with the molecular formula C18H16N2O7. It is a derivative of terephthalic acid and contains both nitro and methyl groups on the benzoyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate typically involves the reaction of dimethyl terephthalate with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate is not fully understood. it is believed to interact with specific molecular targets through its nitro and ester functional groups. These interactions may involve the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate is unique due to the presence of both a methyl and a nitro group on the benzoyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C18H16N2O7

Molekulargewicht

372.3 g/mol

IUPAC-Name

dimethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H16N2O7/c1-10-12(5-4-6-15(10)20(24)25)16(21)19-14-9-11(17(22)26-2)7-8-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21)

InChI-Schlüssel

SNGUEEWWFIOXRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.